molecular formula C11H14N4O B1344429 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine CAS No. 1035840-99-3

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B1344429
CAS No.: 1035840-99-3
M. Wt: 218.26 g/mol
InChI Key: IWNAWTSWIZNPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a chemical scaffold of interest in medicinal chemistry and drug discovery research. The integration of the piperazine moiety, a recognized biologically active scaffold, with the [1,3]oxazolo[4,5-b]pyridine structure positions this compound as a valuable intermediate for the exploration of new therapeutic agents . While a direct derivative, this compound shares a structural core with other piperazinyl-substituted oxazolopyridines that have been synthesized and investigated as non-imidazole histamine H3 receptor antagonists . The histamine H3 receptor is a G-protein coupled receptor that regulates the release of neurotransmitters in the central nervous system, making it a prominent target for research into conditions such as attention-deficit hyperactivity disorder (ADHD) and Alzheimer's disease . Furthermore, closely related molecular architectures, such as [1,3]oxazolo[4,5-d]pyrimidines featuring a piperazine substituent, have demonstrated promising in vitro anticancer activities in screening studies, suggesting the potential research utility of this chemical class in oncology . The primary research value of this compound lies in its use as a building block for developing novel bioactive molecules and as a pharmacological tool for probing structure-activity relationships in various biological assays.

Properties

IUPAC Name

5-methyl-2-piperazin-1-yl-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-8-2-3-9-10(13-8)14-11(16-9)15-6-4-12-5-7-15/h2-3,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNAWTSWIZNPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine typically involves multiple stepsThe reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes with optimizations for larger scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The piperazine ring undergoes alkylation and acylation due to its secondary amine groups. These reactions modify the compound’s physicochemical properties or biological activity.

Reaction Type Reagents/Conditions Products Applications
AlkylationAlkyl halides (e.g., methyl iodide) in anhydrous DMF at 60°CN-alkylated derivativesEnhanced lipophilicity for membrane permeability
AcylationAcetyl chloride in pyridine at 0–5°CN-acetylated analogsImproved metabolic stability

Key studies show that alkylation at the piperazine nitrogen increases lipophilicity, while acylation reduces susceptibility to oxidative metabolism .

Nucleophilic Substitution Reactions

The oxazole ring participates in nucleophilic substitution at the C(2) position, facilitated by electron-withdrawing effects of the fused pyridine.

Reaction Nucleophile Conditions Outcome
Displacement of leaving groupsThiols, aminesReflux in ethanol, 12–24 hoursSubstituted oxazolo-pyridine derivatives

For example, substituting the oxazole’s oxygen with sulfur using potassium ethyl xanthate under reflux yields thio-oxazolo derivatives . This modification enhances interactions with hydrophobic enzyme pockets .

Oxidation and Reduction Reactions

The compound exhibits stability under mild oxidative conditions but degrades under strong oxidizers:

Process Reagents Products Stability Notes
OxidationH₂O₂ in acetic acid, 50°CN-oxides or ring-opening productsLimited stability beyond 60°C
ReductionLiAlH₄ in THF, 0°CPartially saturated derivativesRetains oxazole ring integrity

Controlled oxidation generates metabolites for pharmacological studies, while reduction is less common due to structural constraints.

Biological Interaction Mechanisms

The compound interacts with enzymes via hydrogen bonding and π-π stacking, leveraging its dual heterocyclic framework:

Target Interaction Type Biological Effect
Nitric oxide synthaseH-bonding with active siteInhibition of inflammatory pathways
VEGFR2 kinaseHydrophobic pocket bindingAntiangiogenic activity

Structural analogs demonstrate IC₅₀ values in the nanomolar range against kinases, highlighting the role of the piperazine-oxazolo-pyridine scaffold in high-affinity binding .

Stability Under Synthetic Conditions

Critical parameters for maintaining integrity during synthesis:

Parameter Optimal Range Impact
Temperature20–60°CHigher temps risk decomposition
SolventAnhydrous DMF or THFPrevents hydrolysis of oxazole ring

Comparative Reactivity of Structural Analogs

Substituents on the oxazole ring significantly alter reactivity:

Analog Structure Reactivity Trend
5-Phenyl substitutionIncreased electrophilic substitution at C(7)
7-Trifluoromethyl substitutionEnhanced resistance to nucleophilic attack

Electron-withdrawing groups (e.g., -CF₃) stabilize the oxazole ring, while electron-donating groups (e.g., -CH₃) enhance substitution rates .

Scientific Research Applications

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound with a molecular formula of C11H14N4O and a molecular weight of approximately 218.26 g/mol . It features an oxazolo[4,5-b]pyridine moiety fused with a piperazine ring. The compound's structure allows for interactions with biological targets, making it of interest in medicinal chemistry.

Chemical Reactivity
The oxazole and piperazine rings within the structure of this compound enable it to undergo various reactions, which is essential for synthesizing derivatives that may enhance biological activity or modify pharmacokinetic properties.

Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include those that allow for the production of the compound in sufficient yields for research and application purposes.

Scientific Research Applications
this compound has applications in scientific research and potential therapeutic areas. Interaction studies focus on its binding affinity and selectivity towards various biological targets. These studies often employ techniques to elucidate the mechanism of action and inform further drug design efforts. Research indicates that this compound exhibits biological activities, particularly as an inhibitor in various enzymatic pathways. Compounds containing oxazolo[4,5-b]pyridine have been studied for their roles in inhibiting nitric oxide synthase and other targets related to inflammatory pathways.

Structural Analogues
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
2-Piperazin-1-ylpyrimidineContains a piperazine ring fused to a pyrimidineDifferent nitrogen heterocycle; used in anti-cancer research
2-AminoquinolineFeatures an amino group on a quinoline structureKnown for antimicrobial properties; lacks the oxazole moiety
4-(Piperazin-1-yl)quinolinePiperazine connected to a quinoline backboneExplored for antimalarial activity; different pharmacological profile

Mechanism of Action

The mechanism of action of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Heterocyclic Core Modifications

Oxazolo vs. Thiazolo Derivatives
  • 2-(4-Propylpiperazin-1-yl)thiazolo[4,5-c]pyridine (Compound 2) : Replacing the oxazolo ring with a thiazolo group reduces twin crystal formation tendencies and alters hydrogen bonding patterns (N–H⋯Br interactions). Thiazolo derivatives exhibit lower symmetry (space group I2/a) compared to oxazolo analogs .
  • Activity Implications : Thiazolo derivatives generally show reduced H₃ receptor antagonism compared to oxazolo analogs, likely due to differences in electronegativity and steric effects .
Positional Isomerism
  • 2-(4-Propylpiperazin-1-yl)oxazolo[5,4-c]pyridine (Compound 3) : Shifting the oxazolo ring from [4,5-b] to [5,4-c] modifies the spatial arrangement of the piperazine chain, leading to distinct unit cell parameters (C2/c symmetry, a = 51.1351 Å) . This isomer exhibits lower potency in receptor binding studies, emphasizing the critical role of oxazolo ring positioning .
Antifungal Activity
  • 2-Benzyl-oxazolo[4,5-b]pyridine : QSAR studies highlight that a benzyl group at position 2 enhances antifungal activity against Candida albicans (lower IC₅₀ values). However, the methyl-piperazine combination in the target compound balances potency with improved solubility .
  • Position 5 Significance : Substitution at position 5 (e.g., methyl in the target compound) is critical for activity. Derivatives lacking this group show reduced efficacy .
H₃ Receptor Antagonism
  • Polymorphs of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine : The compound crystallizes as a hydrate (structure 5, Pbca symmetry) and two polymorphs (structures 6 and 7, P-1 and P21). Polymorph 6 (a = 7.2634 Å) displays superior bioavailability due to tighter packing .
  • Comparison with Non-Methylated Analogs: The methyl group at position 5 enhances lipophilicity (logP ≈ 2.1), improving blood-brain barrier penetration for CNS-targeted H₃ antagonism .
ADME Properties
  • The piperazine moiety in the target compound enhances water solubility and metabolic stability compared to benzyl or trifluoromethyl derivatives (e.g., 2-(trifluoromethyl)oxazolo[4,5-b]pyridine, logP = 2.8) .
  • Hydrate Formation : The hydrate form (structure 5) exhibits moderate solubility (36.9527 Å unit cell), whereas thiazolo derivatives show higher solubility but lower receptor affinity .

Key Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Space Group logP
This compound Oxazolo[4,5-b]pyridine Methyl (5), Piperazine (2) H₃ antagonism, Antifungal Pbca, P-1, P21 2.1
2-Benzyl-oxazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine Benzyl (2) High antifungal activity N/A 3.5
2-(4-Propylpiperazin-1-yl)thiazolo[4,5-c]pyridine Thiazolo[4,5-c]pyridine Propylpiperazine (2) Moderate H₃ antagonism I2/a 2.8
2-(Trifluoromethyl)oxazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine Trifluoromethyl (2) Low solubility N/A 2.8

Biological Activity

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound with potential biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₁H₁₄N₄O
  • Molecular Weight : 218.26 g/mol
  • CAS Number : 1035840-99-3
  • MDL Number : MFCD09701664
  • Structure : The compound features a piperazine ring substituted by a methyl group and an oxazolo[4,5-b]pyridine moiety.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxazolo[4,5-b]pyridine have shown inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AHeLa0.36
Compound BHCT1161.8
Compound CA375N/A

These compounds typically act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, some derivatives have demonstrated selectivity towards CDK2 over CDK9, indicating a potential for targeted therapy in cancer treatment.

The mechanism through which this compound exerts its effects involves:

  • Inhibition of CDKs : By binding to the ATP-binding site of CDKs, it prevents the phosphorylation of target proteins necessary for cell cycle progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Impact on Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on HeLa Cells : A derivative exhibited significant antiproliferative activity with an IC50 value of 0.36 µM, highlighting its potential as a therapeutic agent against cervical cancer.
  • In Vivo Models : In animal models, compounds structurally related to this compound demonstrated reduced tumor growth rates and improved survival outcomes when administered alongside standard chemotherapy agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine?

  • Methodology :

  • Step 1 : React amidine hydrochlorides with THF and triethylamine (Et3_3N) under reflux to form the oxazole core .
  • Step 2 : Introduce the piperazine moiety via nucleophilic substitution using dioxane as the solvent and reflux conditions (6–10 h) .
  • Critical Parameters : Temperature control (105–110°C for POCl3_3-mediated steps) and stoichiometric ratios of amines to avoid side products .
  • Purification : Column chromatography or recrystallization from DMF/EtOH mixtures .

Q. How is the structural integrity of this compound confirmed?

  • Analytical Techniques :

  • 1H/13C NMR : Assign methyl groups (δ ~2.5 ppm) and piperazine protons (δ ~3.0–3.5 ppm) to confirm substitution patterns .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ peaks) and detect impurities .
  • X-ray Crystallography : Resolve piperazine-oxazole ring conformation and bond angles (e.g., C–N–C torsion angles ~120°) .

Q. What analytical methods ensure purity and quantify residual solvents?

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
  • Residual Solvent Testing : Gas chromatography (GC) with headspace sampling for solvents like dioxane or THF .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Approach :

  • Derivative Synthesis : Modify piperazine substituents (e.g., aryl or alkyl groups) to assess bioactivity shifts .
  • Computational Modeling : Perform docking studies using X-ray crystallographic data (e.g., piperazine interaction with kinase active sites) .
  • QSAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with IC50_{50} values .

Q. How to resolve contradictions in spectroscopic data between synthesis batches?

  • Case Study : Discrepancies in 13C^{13}\text{C} NMR signals for the oxazole C-2 position.

  • Root Cause Analysis : Check for residual solvents (e.g., THF) affecting chemical shifts or incomplete substitution .
  • Mitigation : Optimize reaction time (≥6 h for piperazine coupling) and use anhydrous conditions .
    • Validation : Cross-reference LC-MS data with synthetic intermediates to trace by-products (e.g., sulfonamide adducts from Scheme 2 in ).

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Key Parameters :

ParameterOptimal ConditionImpact on Yield
SolventDioxane (reflux)Maximizes amine reactivity
CatalystMe2_2NPh in POCl3_3Enhances chlorination efficiency
Temperature105–110°CMinimizes decomposition
  • Process Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and terminate at >95% conversion .

Q. How to design derivatives for improved metabolic stability?

  • Strategies :

  • Piperazine Modifications : Introduce fluorinated or bulky groups (e.g., 4-fluorophenyl) to reduce CYP450-mediated oxidation .
  • Oxazole Ring Stabilization : Replace methyl with trifluoromethyl to enhance electron-withdrawing effects and resistance to hydrolysis .
    • In Vitro Testing : Microsomal stability assays (human liver microsomes) to measure t1/2_{1/2} improvements .

Data Contradiction and Mechanistic Analysis

Q. How to assess reaction mechanisms for unexpected by-products?

  • Case Example : Formation of imidazo[4,5-b]pyridine impurities during synthesis.

  • Hypothesis : Competitive cyclization between oxazole and piperazine groups under acidic conditions.
  • Validation : Isotopic labeling (e.g., 15N^{15}\text{N}-piperazine) to trace nitrogen migration pathways .
    • Mitigation : Adjust pH to neutral and use milder chlorinating agents (e.g., PCl3_3 instead of POCl3_3) .

Q. Why do computational docking results conflict with experimental bioactivity data?

  • Resolution :

  • Solvent Effects : Include explicit water molecules in molecular dynamics simulations to account for solvation .
  • Conformational Flexibility : Use ensemble docking (multiple X-ray-derived conformers) to model piperazine ring puckering .

Methodological Best Practices

  • Synthetic Reproducibility : Document batch-specific variables (e.g., reagent lot numbers, humidity levels) to minimize variability .
  • Data Archiving : Share raw NMR (FID files) and crystallographic data (CIF files) in public repositories for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.